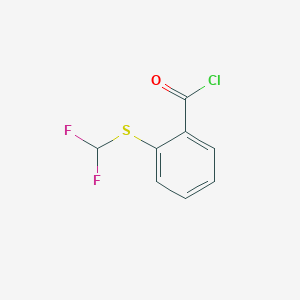

2-(ジフルオロメチルチオ)ベンゾイルクロリド

説明

2-(Difluoromethylthio)benzoyl chloride (DFMTC) is a halogenated organosulfur compound that is used in organic synthesis and has been studied for its potential applications in various scientific fields. It is a colorless liquid with a pungent odor and is soluble in organic solvents. The compound has a number of interesting properties that make it a useful tool in the laboratory.

科学的研究の応用

後期ジフルオロメチル化

2-(ジフルオロメチルチオ)ベンゾイルクロリド: は、後期ジフルオロメチル化プロセスにおいて重要な役割を果たします。 この技術は、複雑な分子にジフルオロメチル基を導入し、その薬理学的特性を向上させるために不可欠です 。 これは、タンパク質などの大型生体分子へのCF2Hの部位選択的導入に特に価値があり、生物学的分子を精密に修飾するための経路を提供します .

LC-MS/MS誘導体化

液体クロマトグラフィータンデム質量分析(LC-MS/MS)では、2-(ジフルオロメチルチオ)ベンゾイルクロリド は、小さな極性分子の誘導体化に使用できます。 これにより、生物学的試料中の代謝物の検出と定量が向上し、メタボロミクス研究を支援します .

農薬の合成

この化合物は、農薬の合成に利用されています。 その反応性により、殺虫剤や除草剤として機能する新規化合物を創り出すことができ、より効率的で環境に優しい農業製品の開発に貢献しています .

医薬品開発

2-(ジフルオロメチルチオ)ベンゾイルクロリド: は、さまざまな医薬品を合成するための前駆体です。 医薬品分子への組み込みにより、その薬物動態学的および薬力学的プロファイルが大幅に変化し、新しい医薬品の開発につながります .

フリーデル・クラフツアシル化反応

この化合物は、有機化学の基礎的な方法であるフリーデル・クラフツアシル化反応に使用されます。 これは、天然物、有効医薬品成分、およびファインケミカルの合成におけるC-C結合の形成に役立ちます .

環境化学

環境化学では、2-(ジフルオロメチルチオ)ベンゾイルクロリド は、化学物質の分解とそのさまざまな環境因子との相互作用を研究するために使用されます。 この研究は、化学物質の生態学的影響を理解するために不可欠です .

材料科学

研究者は、2-(ジフルオロメチルチオ)ベンゾイルクロリド を材料科学で使用して、分解に対する耐性向上や熱安定性の向上など、ユニークな特性を持つ新しい材料を開発しています .

食品添加物と染料の製造

最後に、これは食品添加物と染料の製造における構成ブロックとして役立ちます。 この化合物の構造的柔軟性により、食品業界で使用される幅広い色と風味を創り出すことができます .

作用機序

Target of Action

It’s known that this compound is used in difluoromethylation processes . Difluoromethylation is a chemical reaction that introduces a CF2H group into a molecule, and it’s often used to modify the properties of pharmaceuticals and other biologically active compounds .

Mode of Action

The mode of action of 2-(Difluoromethylthio)benzoyl chloride involves the formation of a bond between the CF2H group and another atom in a molecule . This can occur with various types of atoms, including carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . The process can be facilitated by metal-based methods, which can transfer the CF2H group to carbon sites .

Biochemical Pathways

The introduction of a cf2h group into a molecule can significantly alter its properties and behavior, potentially affecting various biochemical pathways .

Result of Action

The introduction of a CF2H group into a molecule can significantly alter its properties, potentially enhancing its biological activity or altering its interaction with biological targets . This can lead to changes at the molecular and cellular level, although the specific effects would depend on the nature of the molecule being modified .

Action Environment

The action of 2-(Difluoromethylthio)benzoyl chloride can be influenced by various environmental factors. For example, the efficiency of the difluoromethylation process can be affected by the presence of other substances, the temperature, and the pH of the environment . .

Safety and Hazards

生化学分析

Biochemical Properties

2-(Difluoromethylthio)benzoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, such as amines and alcohols, forming corresponding amides and esters. These reactions are crucial in the synthesis of pharmaceutical compounds. The compound’s interaction with enzymes like acetyltransferases can lead to the formation of acetylated products, which are essential in metabolic pathways .

Cellular Effects

2-(Difluoromethylthio)benzoyl chloride has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain signaling pathways, leading to altered gene expression and metabolic flux. This inhibition can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-(Difluoromethylthio)benzoyl chloride involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetyltransferases, resulting in decreased acetylation of target proteins. This inhibition can affect various cellular processes, including gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Difluoromethylthio)benzoyl chloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to 2-(Difluoromethylthio)benzoyl chloride can result in cumulative effects on cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(Difluoromethylthio)benzoyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. High doses of 2-(Difluoromethylthio)benzoyl chloride can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

2-(Difluoromethylthio)benzoyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting overall metabolic activity .

Transport and Distribution

The transport and distribution of 2-(Difluoromethylthio)benzoyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. This localization can influence the compound’s activity and function, as well as its overall efficacy in biochemical reactions .

Subcellular Localization

2-(Difluoromethylthio)benzoyl chloride exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing cellular processes .

特性

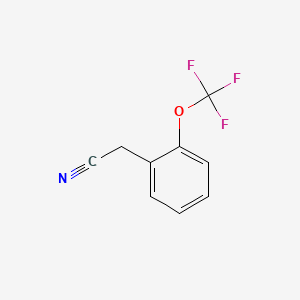

IUPAC Name |

2-(difluoromethylsulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2OS/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDOHIKAMXAESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378921 | |

| Record name | 2-(Difluoromethylthio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79676-60-1 | |

| Record name | 2-(Difluoromethylthio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79676-60-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)